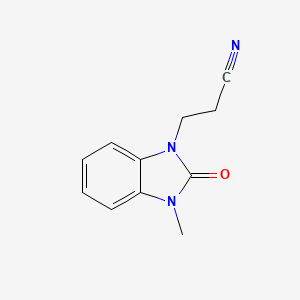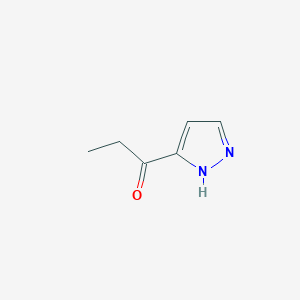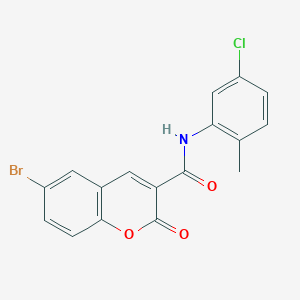![molecular formula C22H19N3O2 B7458717 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent and selective inhibitor of G9a histone methyltransferase, an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation event is associated with gene silencing and is known to play a critical role in various cellular processes, including development, differentiation, and disease.
Mécanisme D'action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves the inhibition of G9a histone methyltransferase, which results in the reduction of H3K9 methylation and the subsequent activation of tumor suppressor genes and other genes involved in various cellular processes. The inhibition of G9a histone methyltransferase by this compound has also been shown to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of G9a histone methyltransferase. The reduction of H3K9 methylation by this compound has been shown to induce the expression of tumor suppressor genes and other genes involved in various cellular processes, leading to the inhibition of cancer cell growth and proliferation. In addition, the cardioprotective effects of this compound are thought to be related to its ability to reduce myocardial infarction size and improve cardiac function by inhibiting the expression of genes involved in inflammation and oxidative stress. The neuroprotective effects of this compound are thought to be related to its ability to reduce neuroinflammation and improve cognitive function by inhibiting the expression of genes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its selectivity for G9a histone methyltransferase, which allows for the specific inhibition of this enzyme without affecting other histone methyltransferases. This selectivity makes this compound an ideal tool for studying the role of G9a histone methyltransferase in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of this compound can also be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the research and development of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of G9a histone methyltransferase based on the structure of this compound. Furthermore, the therapeutic potential of this compound in various diseases, including cancer, cardiovascular diseases, and neurological disorders, warrants further investigation. Finally, the use of this compound as a tool for studying the role of G9a histone methyltransferase in various cellular processes, including development, differentiation, and disease, is an area of ongoing research.
Méthodes De Synthèse
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide was first synthesized by a team of researchers at GlaxoSmithKline (GSK) in 2006. The synthesis of this compound involves a series of chemical reactions, including a Suzuki-Miyaura coupling reaction, a Buchwald-Hartwig amination, and a Friedel-Crafts acylation. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The selective inhibition of G9a histone methyltransferase by this compound has been shown to induce the reactivation of tumor suppressor genes and inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYGCXSWAXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)